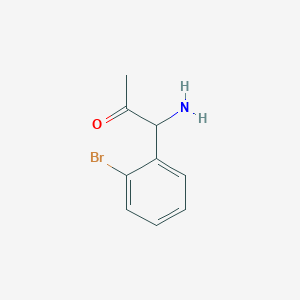

1-Amino-1-(2-bromophenyl)acetone

Description

The compound features an amino group and a bromine atom on the phenyl ring, which likely influence its reactivity, stability, and applications in organic synthesis or pharmaceutical intermediates. Below, we compare it with three structurally related compounds from the evidence:

Properties

Molecular Formula |

C9H10BrNO |

|---|---|

Molecular Weight |

228.09 g/mol |

IUPAC Name |

1-amino-1-(2-bromophenyl)propan-2-one |

InChI |

InChI=1S/C9H10BrNO/c1-6(12)9(11)7-4-2-3-5-8(7)10/h2-5,9H,11H2,1H3 |

InChI Key |

SPTGYNYLOROFGO-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=CC=CC=C1Br)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-1-(2-bromophenyl)acetone can be synthesized through several methods. One common approach involves the bromination of acetophenone followed by amination. The reaction typically proceeds as follows:

Bromination: Acetophenone is treated with bromine in the presence of a catalyst such as iron(III) bromide to yield 2-bromoacetophenone.

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-1-(2-bromophenyl)acetone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of the compound can yield amines or alcohols, depending on the reducing agent used (e.g., lithium aluminum hydride).

Substitution: The bromine atom in the compound can be substituted with other nucleophiles (e.g., hydroxide, cyanide) under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Sodium hydroxide (NaOH), sodium cyanide (NaCN)

Major Products Formed:

Oxidation: Ketones, carboxylic acids

Reduction: Amines, alcohols

Substitution: Hydroxylated or cyanated derivatives

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Applications

1-Amino-1-(2-bromophenyl)acetone is primarily recognized for its role in the synthesis of pharmaceutical compounds. It serves as an intermediate in the production of various drugs, particularly those targeting neurological and inflammatory conditions. The compound's structure allows for modifications that enhance bioactivity and selectivity towards specific biological targets.

- Anti-inflammatory Agents : Research indicates that derivatives of this compound exhibit anti-inflammatory properties. For instance, certain analogs have been developed that show promise in treating conditions like arthritis by inhibiting pro-inflammatory pathways .

- Neurological Disorders : The compound has also been investigated for its potential use in treating neurological disorders. Its ability to cross the blood-brain barrier makes it a candidate for further development in this area .

Case Study: Inhibitors of Polyketide Synthase

A notable application of this compound derivatives is in the development of inhibitors for the polyketide synthase enzyme, which is crucial in the biosynthesis of various natural products with therapeutic effects. A recent study identified novel inhibitors derived from this compound that demonstrated significant efficacy against Mycobacterium tuberculosis, showcasing its potential in antimicrobial drug development .

Organic Synthesis

Synthetic Pathways

In organic chemistry, this compound is utilized as a building block for synthesizing more complex molecules. Its reactivity allows it to participate in various chemical reactions, including nucleophilic substitutions and couplings.

- Nucleophilic Substitution Reactions : The bromine atom on the phenyl ring can be substituted with various nucleophiles, leading to a range of functionalized products that are valuable in synthetic organic chemistry .

- Chiral Synthesis : This compound can be involved in asymmetric synthesis processes, where it contributes to the formation of chiral centers critical for developing enantiomerically pure compounds used in pharmaceuticals .

Material Science

Polymer Chemistry

The incorporation of this compound into polymer matrices has been explored for creating materials with enhanced properties. Its functional groups allow for interactions that can improve thermal stability and mechanical strength.

- Composite Materials : Research indicates that polymers modified with this compound exhibit improved resistance to degradation under environmental stressors, making them suitable for applications in coatings and packaging materials .

Summary Table of Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Medicinal Chemistry | Intermediate for drug synthesis | Anti-inflammatory agents |

| Potential treatment for neurological disorders | Neurological drug candidates | |

| Organic Synthesis | Building block for complex molecule synthesis | Nucleophilic substitutions |

| Asymmetric synthesis for chiral compounds | Chiral drug development | |

| Material Science | Enhancing polymer properties | Composite materials with improved durability |

Mechanism of Action

The mechanism of action of 1-amino-1-(2-bromophenyl)acetone involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may act as an enzyme inhibitor or modulator, affecting the activity of enzymes involved in metabolic pathways. The presence of the bromophenyl group enhances its binding affinity to certain protein targets, leading to its biological effects .

Comparison with Similar Compounds

Structural Comparison

Key Observations :

- Substituent Position: The target compound differs from ’s analog, where the amino group is at position 5 instead of 2. This positional variation significantly impacts electronic effects and steric hindrance.

- Functional Groups: Cyclopentyloxy () and fluoro-methyl () substituents introduce distinct polarities and steric profiles compared to bromine and amino groups.

Physical Properties Comparison

Key Observations :

- Fluoro-Methyl Derivative () : Higher predicted boiling point (255.8°C) suggests stronger intermolecular forces due to fluorine’s electronegativity and methyl’s hydrophobicity.

- Acidity : The pKa of 6.58 for ’s compound indicates moderate basicity, likely influenced by electron-withdrawing fluorine and electron-donating methyl groups.

Biological Activity

1-Amino-1-(2-bromophenyl)acetone is a compound that has garnered interest in various fields of biological research due to its potential therapeutic properties. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on different biological systems, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C9H10BrN

- Molecular Weight : 215.09 g/mol

- IUPAC Name : this compound

The compound features a brominated phenyl group attached to an acetone moiety, with an amino functional group that may play a critical role in its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The amino group can form hydrogen bonds with target proteins, potentially influencing enzymatic activity or receptor binding.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, affecting signal transduction pathways.

Anticancer Activity

Research has indicated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For example, studies have shown that compounds with similar structures can induce apoptosis in cancer cells by disrupting microtubule dynamics.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (breast) | 20 | Induction of apoptosis |

| MDA-MB-231 (triple-negative breast cancer) | 25 | Tubulin destabilization |

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.

Antiviral Activity

In addition to anticancer properties, there is emerging evidence suggesting that this compound could possess antiviral activity. It has been studied for its potential to inhibit viral polymerases, which are crucial for viral replication.

Case Studies and Research Findings

- Antiproliferative Effects : A study published in Nature explored the effects of various brominated compounds on human cancer cell lines. The results indicated that this compound significantly reduced cell viability in MCF-7 cells, with an IC50 value of approximately 20 µM .

- Mechanistic Insights : Another investigation focused on the molecular docking studies that revealed how the compound binds to target proteins involved in cell cycle regulation. This binding was associated with the disruption of microtubule assembly, leading to cell cycle arrest .

- Synergistic Effects : Research has also highlighted the potential for synergistic effects when combined with other therapeutic agents. For instance, when used in conjunction with established chemotherapeutics, this compound enhanced the overall cytotoxicity against resistant cancer cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.